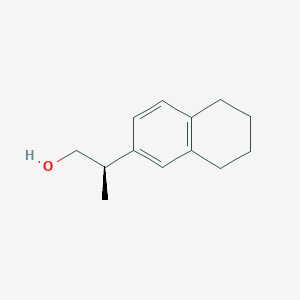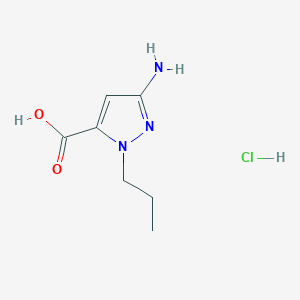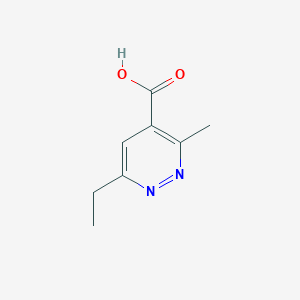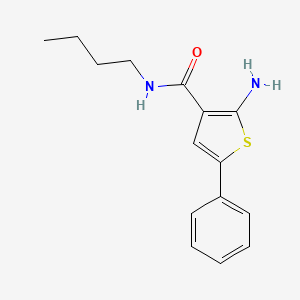![molecular formula C11H15NO4 B2462534 6-[(Furan-2-carbonyl)amino]hexanoic acid CAS No. 313267-03-7](/img/structure/B2462534.png)
6-[(Furan-2-carbonyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Furan-2-carbonyl)amino]hexanoic acid is a specialty product used for proteomics research . It has a molecular formula of C11H15NO4 and a molecular weight of 225.25 .
Molecular Structure Analysis
The molecular structure of 6-[(Furan-2-carbonyl)amino]hexanoic acid is defined by its molecular formula, C11H15NO4 . Further details about its 3D structure or conformation in space could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-[(Furan-2-carbonyl)amino]hexanoic acid are not detailed in the available resources. The molecular formula is C11H15NO4 and the molecular weight is 225.25 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Hypoxia-Inducible Factor Activation
Furan- and thiophene-2-carbonyl amino acid derivatives, including “6-[(Furan-2-carbonyl)amino]hexanoic acid”, have been found to activate Hypoxia-Inducible Factor (HIF-α) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . HIF-α is a major transcription factor that orchestrates the protective effect of cells during exposure to hypoxic conditions .
Inhibition of FIH-1
The compound has potential as a small-molecule inhibitor of FIH-1 . Inhibition of FIH-1 has been shown to have the potential to activate HIF-α . This could be particularly useful in research related to hypoxic conditions in cells .
Antibacterial Activity
Furan derivatives, including “6-[(Furan-2-carbonyl)amino]hexanoic acid”, have been studied for their antibacterial activity . They have been found to be effective against both gram-positive and gram-negative bacteria .
Antifungal Activity
In addition to antibacterial activity, furan derivatives have also been studied for their antifungal activity . This makes them potentially useful in the development of new antifungal agents .
Antiviral Activity
Furan derivatives have been found to exhibit antiviral activity . This suggests potential applications in the development of antiviral drugs .
Anti-inflammatory, Analgesic, and Antidepressant Activity
Furan-containing compounds have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-inflammatory, analgesic, and antidepressant activity .
Anti-parkinsonian and Anti-glaucoma Activity
Furan-containing compounds have also been found to exhibit anti-parkinsonian and anti-glaucoma activity . This suggests potential applications in the treatment of Parkinson’s disease and glaucoma .
Anticancer Activity
Furan-containing compounds, including “6-[(Furan-2-carbonyl)amino]hexanoic acid”, have been found to exhibit anticancer activity . This suggests potential applications in the development of new anticancer drugs .
Future Directions
The future directions of research involving 6-[(Furan-2-carbonyl)amino]hexanoic acid are not specified in the available resources. Given its use in proteomics research , it could potentially be involved in studies exploring protein structure and function, but this would depend on the specific research questions being investigated.
properties
IUPAC Name |
6-(furan-2-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPWPHSXUBPXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)






![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)




![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)